6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
“6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution with 2,6-dimethylphenyl group: This step involves the nucleophilic substitution reaction of the brominated intermediate with 2,6-dimethylaniline under suitable conditions, such as in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry
In chemistry, “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds with various substituents on the imidazo[1,2-a]pyridine core.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness
The uniqueness of “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H17BrN4 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17BrN4/c1-13-6-5-7-14(2)18(13)24-20-19(16-8-3-4-11-22-16)23-17-10-9-15(21)12-25(17)20/h3-12,24H,1-2H3 |
InChI Key |
CJWDWLYJTROTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
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